molecular formula C26H40N8OS B11272179 2-[[5-[(1,1-Dimethylethyl)amino]-6-(3-methylphenyl)imidazo[2,1-b]-1,3,4-thiadiazol-2-yl]methylamino]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide

2-[[5-[(1,1-Dimethylethyl)amino]-6-(3-methylphenyl)imidazo[2,1-b]-1,3,4-thiadiazol-2-yl]methylamino]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide

Cat. No.: B11272179
M. Wt: 512.7 g/mol
InChI Key: DOISNBKFLXAXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(tert-Butylamino)-6-(m-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles

Preparation Methods

The synthesis of 2-((5-(tert-Butylamino)-6-(m-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide typically involves multistep reactions The synthetic route often starts with the formation of the imidazo[2,1-b][1,3,4]thiadiazole core through cyclization reactions involving appropriate precursorsThe final steps involve the attachment of the piperazine and acetamide moieties under controlled conditions to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

2-((5-(tert-Butylamino)-6-(m-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The imidazo[2,1-b][1,3,4]thiadiazole core is known to interact with ATP-binding sites, which can inhibit the activity of certain kinases, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds include other imidazo[2,1-b][1,3,4]thiadiazoles and related heterocycles. Compared to these, 2-((5-(tert-Butylamino)-6-(m-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C26H40N8OS

Molecular Weight

512.7 g/mol

IUPAC Name

2-[[5-(tert-butylamino)-6-(3-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-methylamino]-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide

InChI

InChI=1S/C26H40N8OS/c1-19-9-7-10-20(17-19)22-23(29-26(2,3)4)34-24(28-22)36-25(30-34)32(6)18-21(35)27-11-8-12-33-15-13-31(5)14-16-33/h7,9-10,17,29H,8,11-16,18H2,1-6H3,(H,27,35)

InChI Key

DOISNBKFLXAXBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N3C(=N2)SC(=N3)N(C)CC(=O)NCCCN4CCN(CC4)C)NC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.